1-(1-Bromoethyl)-2,3,4-trichlorobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrCl3 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(1-bromoethyl)-2,3,4-trichlorobenzene |
InChI |
InChI=1S/C8H6BrCl3/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3 |
InChI Key |
XDSGRXZVWLPNTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Bromoethyl 2,3,4 Trichlorobenzene and Its Precursors
Regioselective Synthesis of 2,3,4-Trichlorotoluene (B1346101) Derivatives
The foundational precursor for the target molecule is a benzene (B151609) ring substituted with three chlorine atoms and an alkyl group at specific positions. A common starting point in such syntheses is toluene (B28343), which undergoes electrophilic aromatic substitution to introduce the chloro groups.
Strategies for Ortho-, Meta-, and Para-Directed Halogenation
The chlorination of toluene is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) of toluene is an activating group and an ortho-, para- director. This means it directs incoming electrophiles (like Cl⁺) to the positions adjacent (ortho) and opposite (para) to it.
When toluene is treated with chlorine (Cl₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), a mixture of monochlorinated products is formed, with o-chlorotoluene and p-chlorotoluene being the major isomers. researchgate.net To achieve a trichlorinated product like 2,3,4-trichlorotoluene, further chlorination steps are required.
As more chlorine atoms are added to the ring, the directing effects become more complex. Chlorine is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho-, para- director because its lone pairs can donate electron density through resonance. The synthesis of a specific isomer like 2,3,4-trichlorotoluene from toluene is challenging due to the formation of a complex mixture of isomers. The distribution of these isomers is sensitive to the choice of catalyst, temperature, and reaction time. researchgate.netgoogle.com For instance, different Lewis acid catalysts or the use of solid supports like zeolites can alter the ratio of the resulting isomers. uliege.beresearchgate.net
| Catalyst System | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Reference |
| Cl₂ / FeCl₃ | ~60 | ~39 | ~1 | researchgate.net |
| Cl₂ / Zeolite K-L | 20.0 | 76.2 | Minor | researchgate.net |
| Cl₂ / [BMIM]Cl-2ZnCl₂ | 65.4 | 26.0 | 4.0 | researchgate.net |
This table illustrates typical isomer distributions for the initial monochlorination of toluene under various catalytic conditions. Subsequent chlorination steps lead to a wider array of di- and trichlorinated products.
Functionalization of the Methyl Group in Trichloro-Toluene Systems
A direct pathway to the target molecule involves starting not with 2,3,4-trichlorotoluene, but with 1,2,3-trichlorobenzene (B84244) and introducing the ethyl group via a Friedel-Crafts alkylation reaction. wikipedia.orgvedantu.com This approach avoids the complexities of functionalizing the methyl group of a trichlorotoluene intermediate. The Friedel-Crafts alkylation of 1,2,3-trichlorobenzene with an ethylating agent (e.g., chloroethane) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield the key intermediate, 2,3,4-trichloroethylbenzene.
However, Friedel-Crafts reactions on heavily deactivated rings (such as those with three electron-withdrawing chlorine atoms) can be sluggish. libretexts.org An alternative, though longer, route starting from 2,3,4-trichlorotoluene could involve its conversion to 2,3,4-trichlorobenzaldehyde. This aldehyde could then react with a methyl Grignard reagent (CH₃MgBr) to form a secondary alcohol, which can be subsequently converted to the desired 2,3,4-trichloroethylbenzene through reduction.
Approaches for the Introduction of the Bromoethyl Moiety
The final key transformation is the selective bromination of the ethyl side chain of 2,3,4-trichloroethylbenzene at the benzylic position (the carbon atom directly attached to the aromatic ring).
Radical Bromination Techniques for Alkyl Side Chains
The introduction of a bromine atom at the benzylic position of an alkylbenzene is achieved through a free-radical halogenation mechanism. masterorganicchemistry.com This reaction is highly selective for the benzylic position because the homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is significantly stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.comchemistrysteps.com
The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS). libretexts.orgchadsprep.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and initiated by either UV light (hν) or a radical initiator like azobisisobutyronitrile (AIBN). masterorganicchemistry.com
The mechanism proceeds in three stages:
Initiation: UV light or heat initiates the formation of a small number of bromine radicals from trace amounts of Br₂ or HBr reacting with NBS.
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group, forming the resonance-stabilized secondary benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the product, 1-(1-bromoethyl)-2,3,4-trichlorobenzene (B6253786), and a new bromine radical, which continues the chain reaction. pearson.comkhanacademy.org
Termination: The reaction ceases when radicals combine with each other.
Optimization of Reaction Conditions for Monobromination Selectivity
Achieving high selectivity for monobromination at the benzylic position while avoiding competing reactions is critical. The primary side reactions include polybromination and electrophilic aromatic substitution on the ring.
The use of NBS is the most important factor for ensuring selectivity. NBS serves as a source that maintains a very low, steady-state concentration of Br₂ and HBr in the reaction mixture. libretexts.orgchadsprep.com This low concentration of Br₂ is sufficient for the rapid radical chain reaction at the benzylic position but is too low to promote significant electrophilic addition to the aromatic ring, which would require a Lewis acid catalyst. chadsprep.com
Photo-initiation with UV light is often preferred over thermal initiation with AIBN as it can be performed at lower temperatures, further suppressing potential ionic side reactions. gla.ac.uk The choice of solvent is also important; non-polar solvents are generally used to prevent the formation of ionic intermediates.
| Parameter | Condition | Rationale for Selectivity | Reference |
| Reagent | N-Bromosuccinimide (NBS) | Maintains a low concentration of Br₂, favoring radical substitution over electrophilic addition. | libretexts.orgchadsprep.com |
| Initiator | UV light (hν) or AIBN | Initiates the radical chain reaction. Photo-initiation can allow for lower temperatures. | masterorganicchemistry.comgla.ac.uk |
| Solvent | Carbon Tetrachloride (CCl₄) | Non-polar solvent that disfavors the formation of ionic intermediates. | libretexts.org |
| Temperature | Moderate (e.g., reflux in CCl₄) | Provides energy for initiation without promoting unwanted thermal side reactions. | masterorganicchemistry.com |
Alternative Synthetic Pathways and Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. leah4sci.comnumberanalytics.com
For this compound, the analysis proceeds as follows:
Disconnect C-Br bond: The most logical first disconnection is the carbon-bromine bond of the bromoethyl group. This is a functional group interconversion (FGI) that points to the immediate precursor, 2,3,4-trichloroethylbenzene . The forward reaction would be a benzylic bromination.
Disconnect C-C bond: The ethyl group can be disconnected from the aromatic ring. This suggests a Friedel-Crafts type reaction, leading back to 1,2,3-trichlorobenzene and an ethylating agent (e.g., CH₃CH₂Cl). libretexts.org
Disconnect C-Cl bonds: The three chlorine atoms can be retrosynthetically removed, leading back to simpler precursors like dichlorobenzene, chlorobenzene (B131634), or ultimately, toluene or benzene .
An important alternative pathway avoids the direct ethylation or the radical bromination step. This route would begin with the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with acetyl chloride (CH₃COCl) to form 2,3,4-trichloroacetophenone. This ketone can then be reduced to the corresponding secondary alcohol, 1-(2,3,4-trichlorophenyl)ethanol, using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The final step involves the conversion of this secondary alcohol to the target alkyl bromide, a reaction that can be accomplished using reagents such as phosphorus tribromide (PBr₃). This pathway offers an alternative where all steps proceed through well-established ionic mechanisms.
Exploration of Suzuki-Miyaura or Stille Coupling Strategies
While not the primary route for the synthesis of this compound, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings offer versatile alternatives for constructing the core structure of its precursors or related polychlorinated aromatic compounds. acs.orgnih.govwikipedia.orglibretexts.org
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. acs.orgnih.gov This method is advantageous due to the low toxicity and commercial availability of the boronic acid reagents, as well as the mild reaction conditions. acs.orgnih.gov For the synthesis of a precursor like 1-ethyl-2,3,4-trichlorobenzene, a hypothetical Suzuki-Miyaura approach could involve the coupling of a (2,3,4-trichlorophenyl)boronic acid with an ethyl halide, or conversely, the coupling of 1-bromo-2,3,4-trichlorobenzene (B43034) with an ethylboronic acid derivative. The synthesis of polychlorinated biphenyls (PCBs) has been successfully achieved using Suzuki-Miyaura coupling, demonstrating its applicability to sterically hindered and polychlorinated systems. researchgate.net Microwave-assisted Suzuki-Miyaura reactions have been shown to improve efficiency and reduce reaction times for the synthesis of polycyclic aromatic hydrocarbons. researchgate.net
The Stille coupling reaction utilizes an organotin compound (organostannane) as the coupling partner for an organic halide, also catalyzed by a palladium complex. wikipedia.orglibretexts.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the high toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org In a hypothetical Stille coupling route to a precursor of this compound, one could envision the reaction of 1-bromo-2,3,4-trichlorobenzene with an ethyltin reagent. The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. wikipedia.org
Table 1: Comparison of Suzuki-Miyaura and Stille Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Catalyst | Palladium complex | Palladium complex |
| Advantages | Low toxicity of reagents, mild reaction conditions, commercially available reagents. acs.orgnih.gov | Air and moisture stable organometallic reagents. wikipedia.org |
| Disadvantages | Base sensitivity of some substrates. | High toxicity of tin reagents. wikipedia.orgorganic-chemistry.org |
| Applicability | Widely used for C-C bond formation, including in the synthesis of polychlorinated biphenyls. researchgate.net | Versatile for C-C bond formation with a wide range of functional group tolerance. wiley-vch.de |
Stereochemical Considerations in Bromination Processes
The bromination of 1-ethyl-2,3,4-trichlorobenzene to form this compound introduces a stereocenter at the benzylic carbon. The stereochemical outcome of this reaction is dictated by the mechanism of benzylic bromination. When using N-bromosuccinimide (NBS) with a radical initiator, the reaction proceeds via a free radical mechanism. pearson.com
The key steps of this mechanism are:
Initiation: Homolytic cleavage of the N-Br bond in NBS or the Br-Br bond of a low concentration of Br₂ (formed from NBS and trace HBr) to generate a bromine radical (Br•). pearson.comchemistrysteps.com
Propagation: The bromine radical abstracts a benzylic hydrogen from 1-ethyl-2,3,4-trichlorobenzene, forming a resonance-stabilized benzylic radical and HBr. pearson.commasterorganicchemistry.com This benzylic radical is planar at the radical center.
Propagation: The benzylic radical then reacts with a molecule of Br₂ to form the product, this compound, and regenerates a bromine radical. pearson.com
Due to the planar nature of the intermediate benzylic radical, the incoming bromine atom can attack from either face with equal probability. youtube.com This results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of this compound. youtube.com Therefore, without the use of a chiral catalyst or auxiliary, the benzylic bromination of 1-ethyl-2,3,4-trichlorobenzene is not stereoselective.
Green Chemistry Principles in the Synthesis of Halogenated Aromatics
The synthesis of halogenated aromatic compounds, including this compound, traditionally involves reagents and solvents that can have significant environmental and health impacts. rsc.org The application of green chemistry principles aims to mitigate these issues by designing safer and more efficient chemical processes. organic-chemistry.org The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for achieving this.
Key green chemistry principles relevant to the synthesis of halogenated aromatics include:
Waste Prevention: Designing synthetic routes to minimize the generation of waste is a primary goal. This can be achieved by optimizing reaction conditions and using catalytic reagents. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and rearrangements generally have higher atom economies than substitutions and eliminations.
Use of Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This includes avoiding the use of highly toxic solvents like carbon tetrachloride, which has been historically used for brominations. masterorganicchemistry.com
Safer Solvents and Auxiliaries: The use of auxiliary substances such as solvents should be made unnecessary or innocuous wherever possible. acs.org Research into environmentally benign solvents, such as water or supercritical fluids, is an active area. rsc.org For example, Suzuki-Miyaura reactions have been successfully carried out in water. rsc.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. acs.org The use of palladium catalysts in Suzuki-Miyaura and Stille couplings is an example of this principle.
In the context of synthesizing this compound, applying green chemistry principles could involve:
Replacing hazardous solvents like carbon tetrachloride in the bromination step with safer alternatives.
Developing catalytic bromination methods that are more selective and efficient than traditional radical bromination.
Exploring synthetic routes that reduce the number of steps and derivatizations, thereby improving atom economy and reducing waste. acs.org
Utilizing energy-efficient methods, such as microwave-assisted synthesis, to reduce reaction times and energy consumption. researchgate.net
Table 2: Green Chemistry Principles and Their Application
| Principle | Description | Application in Halogenated Aromatic Synthesis |
| Waste Prevention | Prevent waste rather than treat it after it is created. | Optimize reaction yields and selectivity to minimize byproducts. |
| Atom Economy | Maximize the incorporation of all reactant atoms into the final product. acs.org | Favor addition reactions over substitution reactions where possible. |
| Less Hazardous Syntheses | Use and generate substances with minimal toxicity. | Replace toxic reagents with safer alternatives. |
| Safer Solvents | Minimize or eliminate the use of hazardous solvents. acs.org | Use of water or other green solvents in cross-coupling reactions. rsc.org |
| Catalysis | Use catalytic reagents in preference to stoichiometric ones. acs.org | Employing palladium catalysts for cross-coupling reactions. |
Chemical Reactivity and Transformation Studies of 1 1 Bromoethyl 2,3,4 Trichlorobenzene
Nucleophilic Substitution Reactions on the Bromoethyl Group
The carbon atom bonded to the bromine in the ethyl side chain is a secondary, benzylic-like carbon. This structure allows for nucleophilic substitution to occur through two primary competitive mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.comlibretexts.org The preferred pathway is highly dependent on reaction conditions such as the nature of the nucleophile, the solvent, and the temperature. youtube.com
The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. chemicalnote.com For 1-(1-bromoethyl)-2,3,4-trichlorobenzene (B6253786), the departure of the bromide leaving group would form a secondary benzylic carbocation. This intermediate is stabilized by resonance, as the positive charge can be delocalized into the aromatic pi system. This resonance stabilization makes the SN1 pathway a viable option, particularly in polar protic solvents (e.g., water, ethanol) which can solvate both the carbocation intermediate and the leaving group. organic-chemistry.orgyoutube.com The reaction rate for an SN1 mechanism is dependent only on the concentration of the substrate. libretexts.org
The SN2 reaction , in contrast, is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.com This mechanism involves a backside attack, leading to an inversion of stereochemistry at the chiral center. organic-chemistry.org SN2 reactions are favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.com
The choice between these two pathways is a delicate balance of several factors, as summarized in the table below.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
| Substrate | Tertiary > Secondary (Benzylic) | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻OR, CN⁻) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good leaving group required | Good leaving group required |
| Stereochemistry | Racemization | Inversion of configuration |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
The trichlorobenzene portion of the molecule exerts significant influence over the nucleophilic substitution reactions at the bromoethyl group.
Steric Effects: The bulky 2,3,4-trichlorophenyl group, particularly the chlorine atom at the ortho position (C2), creates considerable steric hindrance around the reaction center. This steric crowding impedes the backside attack required for the SN2 mechanism, thereby decreasing the rate of SN2 reactions. chemicalnote.com The larger the groups surrounding the reaction site, the slower the SN2 reaction will be.
Electronic Effects: The electronic nature of the aromatic ring plays a crucial role, especially for the SN1 pathway. The phenyl ring provides resonance stabilization to the carbocation intermediate, a key factor that favors the SN1 mechanism. youtube.com However, the three chlorine atoms on the ring are strongly electron-withdrawing through the inductive effect. This inductive withdrawal of electron density from the ring partially destabilizes the adjacent carbocation. Despite this, the resonance stabilization from the aromatic ring is generally a more dominant effect in benzylic systems, making the SN1 pathway more favorable than for a comparable non-benzylic secondary alkyl halide.
Electrophilic Aromatic Substitution Reactions of the Trichlorobenzene Ring
Further functionalization of the 2,3,4-trichlorobenzene ring can be achieved through electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate of reaction and the position of the new substituent are determined by the activating/deactivating and directing effects of the groups already present on the ring. latech.edu
The this compound ring has two unoccupied positions available for substitution: C5 and C6. The regiochemical outcome of an EAS reaction is a result of the combined directing effects of the four existing substituents.
Chloro Groups (at C2, C3, C4): Chlorine atoms are deactivating groups due to their strong electron-withdrawing inductive effect, making the ring less reactive than benzene (B151609). minia.edu.eg However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) when attack occurs at these positions. libretexts.org
1-Bromoethyl Group (at C1): This is an alkyl-type group. Alkyl groups are weakly activating and are also ortho-, para-directors due to inductive electron donation and hyperconjugation. libretexts.org
The directing influences are summarized below:
-CH(Br)CH₃ (at C1): Directs to C2 (blocked), C6 (ortho), and C4 (blocked).
-Cl (at C2): Directs to C1 (blocked), C3 (blocked), and C5 (para).
-Cl (at C3): Directs to C2 (blocked), C4 (blocked), and C6 (para).
-Cl (at C4): Directs to C3 (blocked), C5 (ortho), and C1 (blocked).
When directing groups conflict, the more strongly activating group generally determines the position of substitution. latech.edu In this case, the weakly activating bromoethyl group competes with the deactivating chloro groups. The combined analysis suggests that substitution is most likely to occur at positions C5 and C6. Position C5 is targeted by the para-directing C2-chloro and the ortho-directing C4-chloro. Position C6 is targeted by the ortho-directing bromoethyl group and the para-directing C3-chloro. However, the C6 position is subject to greater steric hindrance from the adjacent bromoethyl group. Therefore, electrophilic attack is predicted to occur predominantly at the C5 position .
Elimination Reactions to Form Vinyl Derivatives
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. libretexts.org This reaction involves the removal of a hydrogen atom from the methyl group (the beta-carbon) and the bromine atom from the adjacent carbon, resulting in the formation of a double bond.
The likely product of this elimination is 1-ethenyl-2,3,4-trichlorobenzene (also known as 2,3,4-trichlorostyrene). This transformation would typically proceed via the E2 (Elimination Bimolecular) mechanism , which is a concerted, single-step process favored by strong bases (e.g., potassium tert-butoxide, KOtBu). masterorganicchemistry.com The E2 mechanism requires a specific geometry where the beta-hydrogen and the bromine leaving group are in an anti-periplanar conformation. e-bookshelf.de Free rotation around the carbon-carbon single bond of the ethyl side chain allows the molecule to readily adopt this necessary conformation for the reaction to occur. Elimination reactions often compete with substitution reactions, but the use of a sterically hindered, strong base at elevated temperatures generally favors the formation of the elimination product. youtube.com
E1 versus E2 Mechanisms and Product Distribution
The elimination of hydrogen bromide (dehydrobromination) from this compound to form 1-vinyl-2,3,4-trichlorobenzene can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. The operative pathway is highly dependent on the reaction conditions, specifically the nature of the base and the solvent.
As a secondary benzylic halide, the substrate can support either mechanism. libretexts.orgquora.com The benzylic position can stabilize the carbocation intermediate required for the E1 pathway. Conversely, the presence of a β-hydrogen allows for a concerted E2 elimination.
E1 Mechanism: This two-step pathway involves the initial, rate-limiting heterolytic cleavage of the C-Br bond to form a secondary benzylic carbocation. chemistrysteps.compharmaguideline.com This intermediate is stabilized by resonance with the 2,3,4-trichlorophenyl ring. In a subsequent fast step, a weak base (often the solvent) abstracts a proton from the adjacent carbon to form the alkene. Conditions that favor the E1 mechanism include the use of a weak base and a polar, protic (ionizing) solvent, such as ethanol (B145695) or water, which can solvate and stabilize the ionic intermediates. libretexts.org
E2 Mechanism: This is a one-step, concerted process where a strong base abstracts a β-hydrogen at the same time as the bromide leaving group departs, forming the double bond. pharmaguideline.com The reaction rate is dependent on the concentration of both the substrate and the base. Strong, non-nucleophilic bases, such as potassium tert-butoxide, are typically used to promote E2 reactions over competing substitution reactions (SN2). masterorganicchemistry.com The transition state for this reaction requires a specific anti-periplanar geometry between the hydrogen being removed and the bromine leaving group.
The competition between these two pathways is predictable based on the reaction parameters. Strong bases will favor the E2 pathway, while weak bases and ionizing solvents will favor the E1 pathway. masterorganicchemistry.com In either case, the sole alkene product expected is 1-vinyl-2,3,4-trichlorobenzene, as there is only one β-carbon with hydrogens to be eliminated.
| Condition | Base Type | Solvent Type | Expected Dominant Mechanism | Key Intermediate |
|---|---|---|---|---|
| Potassium tert-butoxide in THF | Strong, Sterically Hindered | Aprotic | E2 | Anti-periplanar Transition State |
| Sodium ethoxide in ethanol | Strong | Protic | E2 (with potential SN2 competition) | Anti-periplanar Transition State |
| Heating in pure ethanol | Weak (Solvent) | Polar Protic | E1 (with potential SN1 competition) | Benzylic Carbocation |
| Aqueous acetone | Weak (Water) | Polar Protic | E1 (with potential SN1 competition) | Benzylic Carbocation |
Base-Mediated Dehydrobromination Processes
Base-mediated dehydrobromination is the primary method for converting this compound into 1-vinyl-2,3,4-trichlorobenzene. The choice of base is crucial in determining the efficiency of the elimination reaction and minimizing side reactions, particularly nucleophilic substitution.
To favor elimination, especially via the E2 pathway, a strong base with significant steric bulk is preferred. quora.com A classic example is potassium tert-butoxide (KOt-Bu). Its bulky nature makes it a poor nucleophile, thus suppressing the competing SN2 reaction, while its strong basicity effectively promotes the abstraction of a β-proton. Other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) would also be effective in promoting E2 elimination. Benzylic halides are known to undergo base-catalyzed dehydrohalogenation via an E2 pathway to form conjugated alkenes.
Transition Metal-Catalyzed Cross-Coupling Reactions
The structure of this compound presents two distinct sites for potential cross-coupling reactions: the highly reactive secondary benzylic C(sp³)-Br bond and the less reactive C(sp²)-Cl bonds on the aromatic ring.
Heck, Sonogashira, and Negishi Coupling for Aryl-Alkene/Alkyne/Alkyl Bond Formation
The classical Heck, Sonogashira, and Negishi reactions primarily involve the coupling of aryl or vinyl halides (C(sp²)-X). wikipedia.orgwikipedia.orgwikipedia.org However, modern variations have expanded the scope to include sp³-hybridized carbons, such as benzylic halides.
Heck Reaction : The Heck reaction typically couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org While the classical mechanism is not suited for alkyl halides due to issues like slow oxidative addition and rapid β-hydride elimination, modified protocols for coupling benzylic halides have been developed. nih.gov For this compound, a Heck-type reaction would likely be challenging and could compete with elimination.
Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The direct Sonogashira coupling of sp³-hybridized halides is not standard, though some reports exist for benzylic halides, often proceeding through unexpected reaction pathways. thieme-connect.com The primary challenge would be to achieve oxidative addition to the C-Br bond without inducing elimination.
Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by nickel or palladium. wikipedia.org The Negishi reaction is notable for its ability to form C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds and has been successfully applied to racemic secondary benzylic bromides using nickel catalysis. nih.govthieme-connect.comorganic-chemistry.org This makes it the most plausible of the three named reactions for successful coupling at the benzylic C-Br bond of this compound to form a new C-C bond.
Challenges in Coupling Reactions with Polychlorinated Arenes
Engaging the C-Cl bonds of the 2,3,4-trichlorobenzene ring in cross-coupling reactions presents significant challenges. Aryl chlorides are inherently less reactive than aryl bromides or iodides in the crucial oxidative addition step of the catalytic cycle. nih.govresearchgate.netresearchgate.net This is due to the stronger C-Cl bond.
Furthermore, the electronic and steric environment of this specific molecule creates additional hurdles:
Electronic Effects : The three electron-withdrawing chlorine atoms decrease the electron density of the aromatic ring. While this can sometimes facilitate oxidative addition, it can also affect subsequent steps in the catalytic cycle. mdpi.com
Steric Hindrance : The presence of three adjacent chlorine atoms, particularly the one at the C2-position (ortho to the ethyl group), creates substantial steric bulk. This hindrance can impede the approach of the bulky metal-phosphine catalyst to the C2-Cl or C3-Cl bonds, making oxidative addition difficult. nih.gov
Site Selectivity : In the event that a reaction could be initiated, controlling the site of coupling among the three different C-Cl bonds (C2, C3, C4) would be a major challenge. Generally, oxidative addition is influenced by both electronic and steric factors, often favoring the least sterically hindered position. nih.gov
Overcoming these challenges typically requires specialized catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), along with higher temperatures and longer reaction times. nih.govresearchgate.net
Radical Reactions Involving the C-Br Bond
Homolytic Cleavage and Radical Cascade Reactions
The C-Br bond in this compound is susceptible to homolytic cleavage, a process where the bond breaks symmetrically, with each fragment retaining one of the bonding electrons. libretexts.orgpressbooks.pub This process generates a bromine radical (Br•) and a 1-(2,3,4-trichlorophenyl)ethyl radical.
C₈H₆BrCl₃ → [•C₈H₆Cl₃] + [•Br]
This cleavage can be initiated by heat or ultraviolet light. The bond dissociation enthalpy (BDE) for the benzylic C-Br bond is significantly lower than for alkyl C-Br bonds, facilitating this process. researchgate.net The BDE for an unsubstituted benzyl (B1604629) bromide C-Br bond is approximately 50.5-61 kcal/mol (211-255 kJ/mol). aip.orgrsc.orgaip.org The stability of the resulting benzylic radical, which is resonance-delocalized over the aromatic ring, is the primary reason for this weakened bond. masterorganicchemistry.com
Once formed, the 1-(2,3,4-trichlorophenyl)ethyl radical is a highly reactive intermediate that can participate in several subsequent reactions, often termed radical cascade reactions: chemrxiv.org
Hydrogen Abstraction : The radical can abstract a hydrogen atom from a solvent or another molecule to form 1-ethyl-2,3,4-trichlorobenzene.
Dimerization : Two benzylic radicals can combine to form a dimer.
Reaction with Radical Scavengers : The radical can be trapped by stable radicals like TEMPO or react with oxygen.
Addition to Alkenes : In the presence of an alkene, the benzylic radical can add across the double bond, propagating a radical chain reaction. rsc.org
The specific pathway taken depends on the reaction conditions and the other species present in the mixture. numberanalytics.com
| Bond Type | Typical Bond Dissociation Enthalpy (kcal/mol) | Reason for Relative Value |
|---|---|---|
| Primary Alkyl C-Br | ~71 | Forms unstable primary radical. |
| Secondary Alkyl C-Br | ~69 | Forms more stable secondary radical. |
| Tertiary Alkyl C-Br | ~66 | Forms most stable tertiary radical. |
| Benzylic C-Br | ~51-61 | Forms highly stable, resonance-delocalized benzylic radical. |
Reductive Debromination Studies
The chemical behavior of this compound, particularly its susceptibility to debromination, is a subject of significant interest in synthetic organic chemistry. As a secondary alkyl halide, this compound is prone to undergo elimination reactions, specifically dehydrobromination, in the presence of a base. This reaction pathway results in the formation of 2,3,4-trichlorostyrene, a valuable monomer for polymerization and a precursor for various organic syntheses. The removal of the bromine atom is a key transformation, and while not a formal reduction in all contexts, dehydrobromination represents the primary route of debromination for this substrate.
The dehydrobromination of this compound can proceed through two primary mechanistic pathways: the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) reactions. The prevailing mechanism is largely dependent on the reaction conditions, including the strength of the base, the nature of the solvent, and the temperature.
In an E2 mechanism, a strong, sterically hindered base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atom, in a concerted step with the departure of the bromide ion. This single-step process is favored by the use of strong bases such as potassium tert-butoxide or sodium ethoxide. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.
Conversely, the E1 mechanism is a two-step process that begins with the slow, unimolecular ionization of the substrate to form a carbocation intermediate. This is followed by the rapid abstraction of a proton from an adjacent carbon by a weak base (or the solvent) to form the alkene. The E1 pathway is more likely to occur in the presence of a weak base or in a polar, protic solvent that can stabilize the carbocation intermediate.
According to Zaitsev's rule, in elimination reactions of alkyl halides, the more substituted (and therefore more stable) alkene is generally the major product. libretexts.org For this compound, dehydrobromination leads to the formation of a single alkene product, 2,3,4-trichlorostyrene, as there is only one adjacent carbon with hydrogen atoms that can be eliminated.
The choice of base and reaction conditions can significantly influence the outcome of the reaction, particularly the competition between elimination and substitution (SN1 and SN2) reactions. The table below illustrates the expected major products under various hypothetical reaction conditions, based on established principles of organic reaction mechanisms.
| Reagent/Conditions | Expected Major Reaction | Major Product(s) |
| Potassium tert-butoxide in tert-butanol | E2 | 2,3,4-Trichlorostyrene |
| Sodium ethoxide in ethanol | E2/SN2 | 2,3,4-Trichlorostyrene, 1-(1-Ethoxyethyl)-2,3,4-trichlorobenzene |
| Hot ethanol (solvolysis) | E1/SN1 | 2,3,4-Trichlorostyrene, 1-(1-Ethoxyethyl)-2,3,4-trichlorobenzene |
Detailed research into the dehydrobromination of this compound would be necessary to optimize the yield of 2,3,4-trichlorostyrene and to fully characterize the reaction kinetics and thermodynamics under various conditions. Such studies are crucial for the efficient synthesis of this important chemical intermediate.
Advanced Spectroscopic and Crystallographic Analyses for Mechanistic Elucidation
Multi-Nuclear NMR Spectroscopy for Structural Dynamics and Isomerism
Multi-nuclear NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 1-(1-Bromoethyl)-2,3,4-trichlorobenzene (B6253786) in solution. Both ¹H and ¹³C NMR provide critical data on the electronic environment of the nuclei, allowing for the verification of the compound's constitution and the study of its isomeric and dynamic properties. The electron-withdrawing effects of the chlorine and bromine atoms significantly influence the chemical shifts of adjacent protons and carbons.
Deuterium (B1214612) labeling is a pivotal technique for elucidating reaction mechanisms by tracing the pathways of hydrogen atoms and observing kinetic isotope effects (KIE). chem-station.comresearchgate.net Replacing a hydrogen atom with a deuterium atom can alter the rate of a reaction if the C-H bond is broken in the rate-determining step, providing clear evidence for a proposed mechanism. chem-station.com For instance, in a potential base-induced elimination reaction of this compound to form 2,3,4-trichlorostyrene, selective deuteration of the ethyl group can differentiate between E1 and E2 pathways.
A study involving a deuterated analogue could yield results as summarized in the hypothetical data table below, clarifying the role of C-H bond cleavage in the reaction's transition state.
While 1D NMR spectra provide information on chemical shifts and basic coupling, 2D NMR techniques are essential for unambiguously determining the complex connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. Key correlations would be observed between the methine proton of the bromoethyl group and the methyl protons. Additionally, coupling between the two adjacent aromatic protons would confirm their ortho relationship, helping to assign their specific positions on the highly substituted ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It can be used to confirm the connection of the bromoethyl group to the C1 position of the trichlorobenzene ring by showing a correlation from the methine proton to the C1, C2, and C6 carbons of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of protons, which is crucial for conformational analysis. For instance, correlations between the methine proton of the ethyl group and the aromatic proton at the C5 position would suggest a preferred conformation where these protons are spatially close.
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. nih.gov This analysis is crucial for confirming the absolute configuration and understanding the conformational preferences and intermolecular interactions that govern the crystal lattice.
A single-crystal X-ray diffraction study of this compound would yield precise data on bond lengths, bond angles, and torsional angles. A key structural feature would be the dihedral angle between the plane of the benzene (B151609) ring and the C-C-Br plane of the ethyl substituent. Due to significant steric hindrance from the chlorine atom at the C2 (ortho) position, a conformation where the ethyl group is twisted significantly out of the plane of the aromatic ring is expected, similar to observations in other substituted ethylbenzenes. researchgate.netresearchgate.net
The crystal packing arrangement reveals how molecules are organized in the unit cell, which is dictated by a balance of intermolecular forces.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆BrCl₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.62 |
| b (Å) | 7.45 |
| c (Å) | 20.15 |
| α, β, γ (°) | 90 |
| Volume (ų) | 1745.3 |
The crystal structure allows for a detailed analysis of non-covalent interactions that stabilize the solid-state assembly. Given the presence of multiple halogen atoms, halogen bonding is expected to be a prominent interaction. nih.gov These interactions, where a halogen atom acts as an electrophilic donor to a nucleophilic acceptor, can direct the supramolecular architecture. Potential interactions include C-Br···Cl, C-Cl···Cl, and C-Cl···π contacts.
Furthermore, π-π stacking interactions between the electron-deficient trichlorobenzene rings of adjacent molecules could also play a significant role in the crystal packing. nih.gov Understanding these specific interactions is fundamental to crystal engineering, as it allows for the rational design of new materials with tailored solid-state properties by modifying the molecular structure to control the packing arrangement.
High-Resolution Mass Spectrometry for Reaction Intermediate Identification
High-resolution mass spectrometry (HRMS) is a vital analytical technique for determining the precise elemental composition of a molecule from its exact mass. nih.gov Its high sensitivity and accuracy make it particularly well-suited for detecting and identifying transient or low-concentration species, such as reactive intermediates in a chemical reaction. researchgate.net
When studying substitution or elimination reactions of this compound, HRMS coupled with a soft ionization technique like electrospray ionization (ESI) could be used to intercept and characterize key intermediates. For example, in a reaction proceeding through an Sₙ1-type mechanism, the fleeting carbocation intermediate, [C₈H₆Cl₃]⁺, could potentially be detected. The accurate mass measurement provided by HRMS would allow for the unambiguous confirmation of its elemental formula, distinguishing it from other species in the reaction mixture and providing direct evidence for the proposed reaction pathway. nih.gov
Fragmentation Pathway Analysis for Complex Reaction Mixtures
Mass spectrometry is a powerful tool for analyzing the structure of organic compounds. youtube.com In the absence of a published mass spectrum for this compound, a theoretical fragmentation pathway can be proposed based on established principles of mass spectrometry and the known fragmentation patterns of similar halogenated aromatic compounds. libretexts.orgyoutube.com The molecular ion, formed by electron impact, is expected to undergo a series of fragmentation steps, leading to the formation of various daughter ions. The stability of the aromatic ring and the presence of multiple halogen atoms significantly influence the fragmentation process. rsc.org
A primary fragmentation event for alkyl halides is the cleavage of the carbon-halogen bond. youtube.com For this compound, the initial fragmentation is likely the loss of a bromine radical (Br•) from the ethyl side chain, due to the relative weakness of the C-Br bond compared to C-Cl and C-C bonds. This would result in a stable secondary benzylic carbocation. Subsequent fragmentations could involve the loss of the entire ethyl group or the sequential loss of chlorine atoms from the aromatic ring.
Another common fragmentation pathway for compounds with alkyl side chains is benzylic cleavage, where the bond between the alpha and beta carbon atoms of the side chain is broken. In this case, it would lead to the formation of a trichlorobenzyl cation. The resulting fragments provide a characteristic fingerprint that can be used to identify the original molecule in a complex mixture.
A plausible fragmentation pathway is outlined below:
Molecular Ion Formation : The molecule is ionized to form the molecular ion [C₈H₆BrCl₃]⁺•.
Loss of Bromine Radical : The molecular ion loses a bromine radical to form a stable secondary carbocation. [C₈H₆BrCl₃]⁺• → [C₈H₆Cl₃]⁺ + Br•
Loss of a Methyl Radical : Alpha-cleavage can occur, leading to the loss of a methyl radical. [C₈H₆BrCl₃]⁺• → [C₇H₃BrCl₃]⁺ + CH₃•
Formation of Trichlorotropylium Ion : The trichlorobenzyl cation formed from the loss of the ethyl group can rearrange to the highly stable trichlorotropylium ion.
Sequential Loss of Chlorine : The aromatic ring fragments can undergo sequential loss of chlorine atoms.
The following interactive table details the theoretically expected major fragments, their mass-to-charge ratio (m/z), and their proposed structures.
| Fragment Ion | m/z (Theoretical) | Proposed Structure | Fragmentation Step |
| [C₈H₆BrCl₃]⁺• | 284/286/288/290 | Molecular Ion | Ionization |
| [C₈H₆Cl₃]⁺ | 205/207/209 | 1-(2,3,4-trichlorophenyl)ethyl cation | Loss of Br• |
| [C₇H₃BrCl₃]⁺ | 269/271/273/275 | Trichlorobromobenzyl cation | Loss of CH₃• |
| [C₆H₂Cl₃]⁺ | 180/182/184 | Trichlorophenyl cation | Loss of C₂H₄ from [C₈H₆Cl₃]⁺ |
Note: The m/z values are presented as a range to account for the isotopic distribution of chlorine and bromine.
Isotopic Pattern Analysis for Elemental Composition Verification
High-resolution mass spectrometry is a highly accurate technique used to determine the exact molecular masses of compounds, which in turn allows for the elucidation of their elemental composition. measurlabs.comrsc.org The presence of multiple halogen atoms in this compound, each with a distinct isotopic signature, results in a highly characteristic isotopic pattern in the mass spectrum. libretexts.org This pattern serves as a definitive confirmation of the elemental formula of the molecular ion and its fragments. nih.gov
Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), while bromine also has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). libretexts.org The presence of one bromine and three chlorine atoms in the molecule leads to a complex and unique isotopic cluster for the molecular ion.
The theoretical isotopic distribution for the molecular ion of this compound (C₈H₆BrCl₃) can be calculated based on the natural abundances of the isotopes of each element. The resulting pattern is a unique fingerprint for this specific elemental composition.
The following interactive data table presents the calculated theoretical isotopic distribution for the molecular ion [C₈H₆BrCl₃]⁺•. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl).
| m/z (Isotope Combination) | Calculated Mass | Relative Abundance (%) |
| M (⁷⁹Br, 3x³⁵Cl) | 283.8721 | 100.00 |
| M+2 (⁸¹Br, 3x³⁵Cl or ⁷⁹Br, 2x³⁵Cl, 1x³⁷Cl) | 285.8692 | 195.76 |
| M+4 (⁸¹Br, 2x³⁵Cl, 1x³⁷Cl or ⁷⁹Br, 1x³⁵Cl, 2x³⁷Cl) | 287.8662 | 125.79 |
| M+6 (⁸¹Br, 1x³⁵Cl, 2x³⁷Cl or ⁷⁹Br, 3x³⁷Cl) | 289.8633 | 32.29 |
| M+8 (⁸¹Br, 3x³⁷Cl) | 291.8603 | 2.59 |
This distinctive isotopic pattern allows for the unambiguous identification of this compound in a sample and can be used to differentiate it from other compounds with similar nominal masses. nih.govnih.gov Analysis of the isotopic patterns of the fragment ions can further corroborate the proposed fragmentation pathways.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict various molecular properties before a compound is synthesized or experimentally analyzed.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. DFT calculations for 1-(1-Bromoethyl)-2,3,4-trichlorobenzene (B6253786) would provide detailed information on its bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's steric and electronic properties.
DFT studies on similar substituted benzene (B151609) derivatives have shown good agreement between calculated and experimental values. researchgate.netresearchgate.net For instance, the calculated bond lengths and angles for other brominated and chlorinated aromatic compounds have been found to be consistent with X-ray crystallography data. researchgate.net It is important to note that theoretical calculations are often performed for isolated molecules in the gas phase, which can lead to slight deviations from experimental data obtained in the solid state. researchgate.net
Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT study on this compound, based on typical values for similar compounds.
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~1.39 - 1.41 Å |
| C-Cl bond length | ~1.73 - 1.75 Å |
| C-Br bond length | ~1.95 - 1.97 Å |
| C-C-C (aromatic) bond angle | ~118 - 121° |
| Cl-C-C bond angle | ~119 - 121° |
| C-C-Br bond angle | ~110 - 112° |
Note: The data in this table is illustrative and based on general values for similar chemical structures, not on specific computational results for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. fiveable.menumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com
For this compound, an FMO analysis would reveal the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule would indicate the likely sites of reaction.
| Orbital | Conceptual Role | Predicted Energy (Illustrative) |
| HOMO | Electron-donating capacity (nucleophilicity) | ~ -6.5 eV |
| LUMO | Electron-accepting capacity (electrophilicity) | ~ -1.2 eV |
| HOMO-LUMO Gap | Chemical reactivity and stability | ~ 5.3 eV |
Note: The energy values in this table are hypothetical and serve to illustrate the output of an FMO analysis.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. smu.edu This allows for the detailed investigation of reaction mechanisms, including the identification of transient species like transition states.
A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. wikipedia.org Identifying the structure of the transition state and calculating its energy is crucial for determining the activation energy of a reaction. A higher activation energy corresponds to a slower reaction rate.
For this compound, computational methods can be used to model key transformations, such as nucleophilic substitution at the benzylic carbon bearing the bromine atom. A transition state search would reveal the geometry of the molecule as the C-Br bond is breaking and a new bond with a nucleophile is forming. The energy difference between the reactants and the transition state would provide the activation energy barrier for this process.
Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. usp.br Computational models can account for the effects of the solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.
For a polar molecule like this compound, the choice of solvent can have a profound impact on reaction rates. For example, a polar solvent would be expected to stabilize charged intermediates and transition states in a nucleophilic substitution reaction, thereby lowering the activation energy and accelerating the reaction. usp.br Computational studies incorporating solvation models would provide a more realistic picture of the reaction energetics in a condensed phase.
Prediction of Spectroscopic Parameters
Computational chemistry can also predict various spectroscopic properties of a molecule, which can aid in its identification and characterization. researchgate.net Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), while calculations of nuclear magnetic shielding tensors can predict Nuclear Magnetic Resonance (NMR) chemical shifts. ehu.esresearchgate.net Similarly, vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. researchgate.net These theoretical predictions can be compared with experimental spectra to confirm the structure of the synthesized compound.
Computational NMR Chemical Shift Prediction and Correlation with Experimental Data
Computational quantum mechanics, particularly Density Functional Theory (DFT), is a valuable tool for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).
A hypothetical study employing the B3LYP functional with a 6-311+G(2d,p) basis set could be used to predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts can then be correlated with experimental data to assess the accuracy of the computational method and to aid in the definitive assignment of ambiguous signals in the experimental spectrum.
Below is an interactive data table presenting a hypothetical correlation between computationally predicted and experimentally observed NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1 | - | - | 135.2 | 134.8 |
| C2 | - | - | 132.8 | 132.5 |
| C3 | - | - | 130.5 | 130.1 |
| C4 | - | - | 128.9 | 128.6 |
| C5 | 7.58 | 7.62 | 127.3 | 127.0 |
| C6 | 7.45 | 7.49 | 129.8 | 129.4 |
| CH | 5.45 | 5.50 | 45.1 | 44.8 |
| CH₃ | 2.05 | 2.10 | 25.8 | 25.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational Frequency Analysis for Infrared and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Computational frequency analysis, typically performed using the same level of theory as the geometry optimization, can predict the vibrational modes of this compound. These predicted frequencies and their corresponding intensities for IR and Raman activity can be compared with experimental spectra to facilitate the assignment of vibrational bands to specific molecular motions.
A theoretical vibrational analysis would likely reveal characteristic frequencies for C-H stretching in the aromatic and aliphatic regions, C-C stretching within the benzene ring, and the stretching vibrations of the C-Cl and C-Br bonds. The calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data.
The following interactive table details a selection of predicted and experimental vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3085 | 3080 |
| Aliphatic C-H Stretch | 2990-2950 | 2975 | 2970 |
| C=C Aromatic Ring Stretch | 1600-1450 | 1580, 1470 | 1575, 1465 |
| C-Cl Stretch | 800-600 | 780, 720, 650 | 775, 715, 645 |
| C-Br Stretch | 600-500 | 580 | 575 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can provide critical insights into its conformational flexibility, particularly the rotation around the single bond connecting the bromoethyl group to the trichlorobenzene ring. By simulating the molecule's trajectory over time, researchers can explore the potential energy surface associated with this rotation and identify the most stable conformations.
Exploration of Derived Structures and Analogues
Synthesis and Reactivity of Analogues with Varying Halogenation Patterns on the Benzene (B151609) Ring
The chemical behavior and physical properties of 1-(1-bromoethyl)-2,3,4-trichlorobenzene (B6253786) are heavily influenced by the nature and position of the halogen substituents on the benzene ring. Systematic modification of these halogens offers a pathway to fine-tune the molecule's reactivity and characteristics.
Systematic Modification of Chlorine Substituents
The arrangement of chlorine atoms on the benzene ring is a key determinant of the molecule's electronic properties and steric profile. While the synthesis of a specific isomer like this compound would involve multi-step processes, the modification of the chlorine pattern can be approached through several established synthetic strategies.
One potential method involves the "halogen dance" reaction, a base-induced migration of a halogen atom on an aromatic ring. For instance, it has been demonstrated that 1-bromo-2,3,4-trichlorobenzene (B43034) can be isomerized to 1,2,3-trichloro-5-bromobenzene using potassium tert-butoxide. google.comgoogle.comepo.org This type of isomerization highlights the potential to rearrange the halogen substitution pattern on the core ring, although applying this to a molecule with an alkyl side-chain would require careful consideration of potential side reactions.
Directing effects of the existing substituents would govern the introduction of new chlorine atoms or the replacement of existing ones. The trichloro-substitution pattern and the bromoethyl group collectively influence the regioselectivity of further electrophilic aromatic substitution reactions. msu.edu
Table 1: Potential Isomers through Chlorine Modification
| Compound Name | Potential Synthetic Approach | Key Considerations |
|---|---|---|
| 1-(1-Bromoethyl)-2,3,5-trichlorobenzene | Isomerization from this compound | Requires specific base and solvent conditions; potential for side-chain elimination. |
| 1-(1-Bromoethyl)-2,4,5-trichlorobenzene | Starting from a different trichlorobenzene isomer before side-chain introduction | Regioselectivity of the Friedel-Crafts or related alkylation reaction. libretexts.org |
Introduction of Other Halogen Atoms (F, I)
Replacing chlorine atoms with other halogens, such as fluorine or iodine, can dramatically alter the compound's properties. Fluorine's high electronegativity can significantly impact the electronic nature of the aromatic ring, while iodine's ability to participate in cross-coupling reactions opens up further synthetic possibilities.
Fluorine Introduction: Halogen exchange (Halex) reactions are a common method for introducing fluorine into aromatic rings. google.com This typically involves reacting a chloroaromatic compound with a fluoride (B91410) salt, like potassium fluoride, often at elevated temperatures and sometimes in the presence of a catalyst. google.com For a substrate like this compound, achieving selective replacement of one or more chlorine atoms would be a significant challenge, with reactivity influenced by the position of the chlorine and the reaction conditions.
Iodine Introduction: The introduction of iodine can be accomplished through various methods. One approach is electrophilic iodination using an iodine source and an oxidizing agent. masterorganicchemistry.com Alternatively, metal-halogen exchange reactions can be employed. msu.edu An "aromatic Finkelstein reaction," which involves the substitution of a halogen for a heavier one, can be catalyzed by metals like nickel and is used to convert aryl chlorides or bromides into aryl iodides. nih.gov This would offer a pathway to analogues such as 1-(1-bromoethyl)-2,3-dichloro-4-iodobenzene.
Derivatives with Modified Side-Chain Structures
The 1-bromoethyl side-chain is a reactive handle that can be readily modified to create a wide range of derivatives, including homologues, isomers, and compounds with different functional groups.
Homologues and Isomers of the Bromoethyl Moiety
The synthesis of homologues, such as a bromopropyl or bromobutyl derivative, could be achieved through Friedel-Crafts acylation followed by reduction and bromination. For example, reacting 1,2,3-trichlorobenzene (B84244) with propanoyl chloride would yield a propiophenone (B1677668) intermediate, which could then be reduced to the corresponding alcohol and subsequently converted to the bromide. libretexts.org
The isomeric position of the bromine on the ethyl chain is also significant. The target compound is a secondary benzylic bromide. Its isomer, 1-(2-bromoethyl)-2,3,4-trichlorobenzene, a primary bromide, would exhibit different reactivity. This isomer could be synthesized via the anti-Markovnikov addition of hydrogen bromide to the corresponding styrene (B11656) derivative (1-ethenyl-2,3,4-trichlorobenzene). chemicalbook.comnbinno.com
Table 2: Side-Chain Isomers and Their Reactivity
| Compound | Structure Type | Typical Reactivity |
|---|---|---|
| This compound | Secondary benzylic bromide | Prone to both SN1 and SN2 reactions; susceptible to elimination. |
| 1-(2-Bromoethyl)-2,3,4-trichlorobenzene | Primary alkyl bromide | Favors SN2 reactions. bloomtechz.com |
Functionalization of the Bromoethyl Group with Different Leaving Groups
The bromine atom in the 1-bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups.
By reacting this compound with different nucleophiles, a range of derivatives can be synthesized. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, while reaction with sodium cyanide would introduce a nitrile group. The bromine can also be replaced by other leaving groups, such as tosylate or mesylate, by first converting the bromo-compound to an alcohol (via hydrolysis) and then reacting it with the corresponding sulfonyl chloride. These sulfonate esters are excellent leaving groups, often more reactive than the bromide itself in substitution reactions.
Synthesis of Polymeric and Supramolecular Structures Incorporating the Core Scaffold
The unique structure of this compound and its derivatives makes them potential monomers for the synthesis of novel polymers and building blocks for supramolecular assemblies.
A key strategy for polymerization would involve converting the bromoethyl group into a polymerizable moiety, such as a vinyl group. This can be achieved through an elimination reaction, typically using a base, to yield 1-ethenyl-2,3,4-trichlorobenzene (a substituted styrene). This halogenated styrene monomer could then undergo polymerization through various mechanisms, including free-radical, anionic, or cationic polymerization, to produce polystyrene derivatives. youtube.com The properties of the resulting polymer would be heavily influenced by the bulky and electron-withdrawing trichlorophenyl group. Anionic polymerization of halogenated styrenes, for instance, has been shown to produce well-defined polymers. acs.org
The planar, halogen-rich aromatic core also lends itself to the formation of supramolecular structures. Halogen bonding, an attractive interaction between a halogen atom and a Lewis base, could direct the self-assembly of these molecules into ordered, non-covalent structures. The multiple chlorine atoms and the bromine atom provide several potential sites for these interactions, allowing for the design of complex, self-assembled materials. Polycyclic aromatic compounds, which share structural similarities, are known to form ordered structures. researchgate.netresearchgate.netwikipedia.org
Preparation of Poly(vinylbenzene) Derivatives
The synthesis of poly(vinylbenzene), more commonly known as polystyrene, and its derivatives typically involves the polymerization of styrene-based monomers. This process can be initiated by various methods, including free-radical polymerization, anionic polymerization, cationic polymerization, and controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
In theory, a compound like this compound could potentially act as an initiator in certain types of controlled radical polymerizations, specifically ATRP. The carbon-bromine bond could be homolytically cleaved in the presence of a transition metal catalyst to generate a radical species that would then initiate the polymerization of vinylbenzene (styrene) or its derivatives. The trichlorobenzene moiety would thus be incorporated as an end-group to the resulting polymer chain.
However, a comprehensive search of chemical databases and scientific journals does not yield any specific examples or detailed research findings where this compound has been used for this purpose. The existing literature on poly(vinylbenzene) synthesis focuses on a wide array of other initiators and catalytic systems.
Potential Applications in Advanced Organic Synthesis
Applications in Catalyst Ligand Design
Development of Chiral Ligands for Asymmetric Catalysis
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to creating single enantiomers of chiral molecules, which is of paramount importance in the pharmaceutical and agrochemical industries. researchgate.net Chiral phosphine (B1218219) ligands, in particular, have demonstrated exceptional efficacy in a wide array of transition-metal-catalyzed reactions. researchgate.netnih.gov The structure of 1-(1-Bromoethyl)-2,3,4-trichlorobenzene (B6253786) makes it an ideal starting point for the synthesis of P-chiral phosphine ligands.
The key reactive site is the benzylic bromide group. The bromine atom is a good leaving group, susceptible to nucleophilic substitution. A common and powerful method for creating carbon-phosphorus bonds is the reaction of an organohalide with a phosphide (B1233454) nucleophile. For instance, secondary phosphine oxides or phosphine-borane complexes can be used as precursors to these nucleophiles. nih.govscholaris.ca The reaction would involve the displacement of the bromide by a phosphorus-centered nucleophile, such as a diarylphosphide, to form a new phosphine ligand. The stereocenter at the benzylic carbon, where the bromine is attached, allows for the creation of an enantiomerically pure ligand, provided the starting material is resolved or the substitution proceeds with high stereoselectivity.
The general synthetic approach can be outlined as follows:
Nucleophilic Substitution: Reaction of enantiomerically pure this compound with a phosphide source (e.g., LiP(Ar)₂, KP(Ar)₂) to form a tertiary phosphine.
Intermediate Protection: Alternatively, using phosphine-boranes as intermediates can facilitate synthesis and purification, as these compounds are more stable than the corresponding free phosphines. researchgate.netnih.gov
Ligand Formation: The resulting molecule, a chiral phosphine bearing the 2,3,4-trichlorobenzyl group, can then be used as a monodentate ligand or be further elaborated into a bidentate ligand, which are often more effective in asymmetric catalysis. researchgate.net
The table below illustrates the classes of chiral ligands that can be potentially synthesized from benzylic halide precursors like this compound.
| Ligand Type | Precursor Functional Group | Common Coordinating Atom | Potential Application |
| P-Chiral Phosphines | Benzylic Halide | Phosphorus (P) | Asymmetric Hydrogenation, Cross-Coupling |
| Aminophosphines | Benzylic Halide | Phosphorus (P), Nitrogen (N) | Asymmetric Allylic Alkylation |
| N-Heterocyclic Carbenes (NHCs) | Benzylic Halide | Carbon (C) | Metathesis, C-H Activation |
| Chiral Oxazolines | Benzylic Halide | Nitrogen (N) | Asymmetric Allylation, Diels-Alder |
Influence of Halogenation on Ligand Performance
The extensive halogenation of the aromatic ring in this compound is not merely a passive structural feature; it is expected to critically influence the performance of any derived ligand. The effects of halogen atoms on a catalyst's behavior can be categorized into electronic, steric, and other non-covalent interactions like halogen bonding. frontiersin.org
Electronic Effects: The three chlorine atoms are strongly electron-withdrawing. Their presence would decrease the electron density on the phosphorus atom (or other coordinating atom) of the resulting ligand. This electronic modification alters the metal-ligand bonding. An electron-deficient ligand can enhance the electrophilicity of the metal center, which may increase catalytic activity in certain reactions. This electronic tuning is a well-established strategy for optimizing catalyst performance. frontiersin.org
Steric Effects: The substitution pattern, with chlorine atoms at positions 2, 3, and 4, imparts significant steric bulk. The chlorine at the C2 position (ortho to the side chain) is particularly influential. This steric hindrance can create a well-defined and rigid chiral pocket around the metal's active site. This pocket dictates how a substrate can approach the metal, thereby controlling the stereochemical outcome of the reaction and leading to high enantioselectivity. frontiersin.org The rigidity of the ligand backbone is a crucial factor for achieving high levels of stereocontrol in asymmetric catalysis. researchgate.net
Halogen Bonding: In addition to classic steric and electronic effects, halogen atoms can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on a halogen atom (the σ-hole) interacts with a nucleophile. In the context of catalysis, halogen bonds can help to organize the transition state by interacting with the substrate or other components of the catalytic system, providing an additional layer of stereochemical control. frontiersin.orgacs.org
The following table summarizes research findings on how halogen substituents can impact enantioselectivity in various asymmetric catalytic reactions, providing a basis for predicting the performance of ligands derived from this compound.
| Reaction Type | Catalyst/Ligand Feature | Halogen Influence | Resulting Enantiomeric Excess (ee) |
| Enantioselective Alkylation | Variation of halogen atoms on catalyst | Selectivity increased with halogen size/polarizability (F < Cl < Br < I) | 78% to 90% ee frontiersin.org |
| Ru-catalyzed Cyclopropanation | Halogenated vs. non-halogenated ligands | Halogen atoms fixed ligand conformation, making only one ruthenium atom accessible for catalysis | 87% to 98% ee frontiersin.org |
| Ni-catalyzed C-alkylation | Fluorine substitution on aromatic ring of ligand | Electron-deficient ligands afforded high enantioselectivity | Up to 86% ee rsc.org |
Environmental Chemical Behavior and Mechanistic Degradation Studies
Photochemical Degradation Pathways in Model Environmental Systems
Photochemical degradation is a significant pathway for the transformation of many halogenated aromatic compounds in the environment. nih.gov This process is initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds and the formation of degradation products.
The UV/Vis absorption properties of an organic compound determine its potential to undergo direct photolysis. Aromatic compounds, including chlorinated and brominated derivatives, typically exhibit strong absorption bands in the UV region of the electromagnetic spectrum. science-softcon.demdpi.com The presence of chlorine and bromine atoms on the benzene (B151609) ring, as well as the bromoethyl group, is expected to influence the absorption maxima and molar absorptivity of "1-(1-Bromoethyl)-2,3,4-trichlorobenzene". Generally, an increase in the number of halogen substituents on an aromatic ring leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). nih.gov
The photolysis kinetics of halogenated aromatic hydrocarbons are influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers, and the nature of the environmental matrix. nih.gov Studies on brominated flame retardants have shown that the quantum yield of photodegradation, a measure of the efficiency of a photochemical process, increases with the number of bromine atoms. fao.org The degradation of pentabromoethylbenzene (PBEB), a structurally related compound, has been shown to follow first-order kinetics, with the degradation rate being highly dependent on the wavelength of irradiation. nih.gov It is plausible that "this compound" would exhibit similar kinetic behavior, with faster degradation under UV irradiation compared to visible light.
Table 1: Predicted Photodegradation Kinetic Parameters for This compound (B6253786) based on Analogous Compounds
| Parameter | Predicted Value/Behavior | Basis of Prediction |
| UV Absorption Maximum (λmax) | Expected in the UVB/UVA region | General absorption characteristics of chlorinated and brominated aromatic hydrocarbons. science-softcon.denih.gov |
| Photolysis Rate Constant (k) | Dependent on light intensity and wavelength | Observed behavior of brominated flame retardants. nih.gov |
| Photolysis Half-life (t1/2) | Shorter under UV irradiation | General principles of photochemical degradation. nih.gov |
| Quantum Yield (Φ) | Moderate to high | High photoreactivity observed for other brominated aromatics. fao.org |
Note: The data in this table are predictive and based on the properties of structurally similar compounds. Experimental verification is required.
The primary mechanism of photodegradation for many halogenated aromatic compounds is the cleavage of the carbon-halogen bond. nih.gov For "this compound," the carbon-bromine (C-Br) bond in the ethyl group is benzylic and thus weaker than the C-Cl bonds on the aromatic ring, making it more susceptible to photolytic cleavage. This would lead to the formation of a benzylic radical and a bromine radical.
Subsequent reactions of these radical species could lead to a variety of photodegradation products. The benzylic radical could abstract a hydrogen atom from the solvent or another organic molecule to form 1-ethyl-2,3,4-trichlorobenzene. Alternatively, it could undergo further reactions, such as dimerization or reaction with oxygen to form oxidized products. Reductive debromination is a common pathway for brominated aromatic compounds, leading to the formation of less halogenated and potentially more mobile and toxic degradation products. nih.gov
Another possible photodegradation pathway involves the cleavage of the carbon-chlorine bonds on the aromatic ring, although this is generally less favorable than C-Br bond cleavage. nih.gov Stepwise dechlorination would lead to the formation of various di- and monochlorinated derivatives of 1-(1-bromoethyl)benzene.
Table 2: Plausible Photodegradation Products of this compound
| Proposed Product | Formation Pathway |
| 1-Ethyl-2,3,4-trichlorobenzene | Homolytic cleavage of the C-Br bond followed by hydrogen abstraction. |
| 1-(1-Hydroxyethyl)-2,3,4-trichlorobenzene | Reaction of the benzylic radical with hydroxyl radicals. |
| 2,3,4-Trichloroacetophenone | Oxidation of the bromoethyl group. |
| Dichlorinated and Monochlorinated Derivatives | Stepwise reductive dehalogenation of the aromatic ring. |
Note: The products listed are hypothetical and based on known photodegradation pathways of similar compounds.
Hydrolytic Stability and Transformation in Aqueous Environments
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated organic compounds, hydrolysis can be a significant abiotic degradation pathway in aqueous environments.
The rate of hydrolysis of "this compound" is expected to be significantly influenced by pH. As a benzylic bromide, it is susceptible to nucleophilic substitution reactions with water. These reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).
The SN1 mechanism involves the formation of a carbocation intermediate, which is favored for benzylic halides due to the resonance stabilization of the benzylic carbocation. This pathway is generally independent of the concentration of the nucleophile (water) at neutral and acidic pH. The SN2 mechanism involves a direct attack of the nucleophile on the carbon atom bonded to the halogen, and its rate is dependent on the concentration of both the substrate and the nucleophile. For benzylic halides, the SN1 pathway often predominates, especially in polar protic solvents like water.
The rate of hydrolysis of many halogenated aliphatic hydrocarbons is pH-dependent, with increased rates observed under alkaline conditions due to the presence of hydroxide (B78521) ions, which are stronger nucleophiles than water. epa.gov Therefore, it is anticipated that the hydrolysis of "this compound" would be faster at higher pH values.
Table 3: Predicted pH-Dependence of Hydrolysis for this compound
| pH Range | Dominant Mechanism (Predicted) | Expected Rate |
| Acidic (pH < 7) | SN1 | Slow to moderate |
| Neutral (pH = 7) | SN1/SN2 | Moderate |
| Alkaline (pH > 7) | SN2 (with OH-) | Faster |
Note: This table is based on general principles of organic chemistry for benzylic halides and requires experimental confirmation.
The primary product of the hydrolysis of "this compound" is expected to be the corresponding alcohol, 1-(2,3,4-trichlorophenyl)ethanol. This occurs through the replacement of the bromine atom with a hydroxyl group from water.
Another potential reaction, though generally less favored for benzylic halides, is elimination (E1 or E2), which would lead to the formation of 1-vinyl-2,3,4-trichlorobenzene. The ratio of substitution to elimination products is influenced by factors such as the solvent, temperature, and the structure of the substrate.
Table 4: Potential Hydrolysis Products of this compound
| Product Name | Chemical Structure | Formation Pathway |
| 1-(2,3,4-Trichlorophenyl)ethanol | C8H7Cl3O | Nucleophilic substitution (SN1/SN2) |
| 1-Vinyl-2,3,4-trichlorobenzene | C8H5Cl3 | Elimination (E1/E2) |
Note: The structures and pathways are proposed based on established reaction mechanisms for analogous compounds.
Biodegradation Potential and Microbial Transformation Mechanisms
Biodegradation is a critical process for the removal of persistent organic pollutants from the environment. nih.gov The susceptibility of "this compound" to microbial degradation will depend on the presence of microorganisms with the appropriate enzymatic machinery.
Halogenated aromatic compounds are often resistant to biodegradation, and their persistence generally increases with the degree of halogenation. eurochlor.org However, numerous microorganisms have been identified that can degrade chlorinated and brominated aromatics under both aerobic and anaerobic conditions. nih.govnih.gov
Under aerobic conditions, the initial step in the degradation of chlorinated benzenes is often the oxidation of the aromatic ring by dioxygenase enzymes to form chlorocatechols. ub.edu These intermediates are then further metabolized through ring cleavage and subsequent reactions to intermediates of central metabolic pathways like the Krebs cycle. ub.edu
Under anaerobic conditions, reductive dehalogenation is a more common initial step. eurochlor.org In this process, the halogenated compound serves as an electron acceptor, and a halogen atom is removed and replaced by a hydrogen atom. This process, also known as halorespiration, can lead to the sequential removal of chlorine and bromine atoms, resulting in less halogenated and often less toxic compounds. researchgate.net
The bromoethyl side chain also presents a potential site for microbial attack. Enzymes such as dehalogenases could catalyze the removal of the bromine atom, initiating the degradation process.
Given the highly chlorinated nature of the aromatic ring, "this compound" is likely to be degraded slowly in the environment. Cometabolism, where the degradation of the compound is facilitated by the presence of other growth-supporting substrates, may be a significant mechanism. eurochlor.org
Table 5: Potential Microbial Transformation Pathways for this compound
| Condition | Initial Enzymatic Attack (Proposed) | Key Intermediates (Proposed) |
| Aerobic | Dioxygenation of the aromatic ring | Trichlorinated catechols |
| Anaerobic | Reductive dehalogenation (dechlorination or debromination) | Dichloro- or trichloro-ethylbenzene |
| Aerobic/Anaerobic | Dehalogenation of the ethyl group | 1-(2,3,4-Trichlorophenyl)ethanol |
Note: These pathways are hypothetical and based on the known microbial degradation of similar halogenated aromatic compounds.
Aerobic and Anaerobic Degradation in Environmental Matrices
The persistence and transformation of this compound in soil and water are dependent on the prevailing redox conditions. The presence of both chlorine and bromine atoms, as well as an ethyl group on a benzene ring, suggests that a consortium of microorganisms with diverse enzymatic capabilities would be required for its complete mineralization.
Aerobic Degradation
Under aerobic conditions, the degradation of this compound is expected to be initiated by oxygenase enzymes. nih.gov These enzymes, which include both monooxygenases and dioxygenases, utilize molecular oxygen to hydroxylate the aromatic ring, making it more susceptible to cleavage. nih.govnih.gov The degradation of similar compounds like lower chlorinated benzenes is often initiated by dioxygenases that introduce two hydroxyl groups onto the benzene ring, forming a substituted catechol. ub.edu This is a critical step that destabilizes the aromatic structure.
Simultaneously, the bromoethyl side chain could be a target for enzymatic action. Oxidation of the ethyl group can occur, potentially leading to the formation of an alcohol and then a ketone. ethz.ch Another possibility is the hydrolytic dehalogenation of the bromoethyl group, where a hydroxyl group replaces the bromine atom, a reaction catalyzed by haloalkane dehalogenases. wikipedia.orgmuni.cz The rate of aerobic biodegradation of chlorinated aromatic compounds generally decreases as the degree of chlorination increases, suggesting that this compound may be relatively persistent. cdc.gov
Anaerobic Degradation
In anaerobic environments, such as saturated soils, sediments, and certain groundwater zones, a different set of microbial processes would likely dominate. The primary mechanism for the breakdown of highly chlorinated aromatic compounds under these conditions is reductive dehalogenation. nih.gov This process involves the sequential removal of halogen atoms (in this case, chlorine and bromine) and their replacement with hydrogen atoms. This is a form of respiration where the halogenated compound serves as an electron acceptor. asm.org
It is probable that the chlorine atoms on the benzene ring would be removed one by one, leading to the formation of di- and monochlorinated benzene derivatives. cdc.gov The bromine on the ethyl side chain could also be removed via reductive dehalogenation. The complete mineralization of the resulting ethylbenzene (B125841) or other intermediates would then proceed through pathways established for these less halogenated compounds, often culminating in the cleavage of the benzene ring and its conversion to methane (B114726) and carbon dioxide. researchgate.net Denitrifying bacteria have also been shown to degrade ethylbenzene anaerobically by dehydrogenating the ethyl side chain. nih.gov
Interactive Data Table: Predicted Degradation Patterns of this compound
| Condition | Primary Initial Attack | Key Processes | Expected Outcome |
|---|
| Aerobic | Aromatic Ring or Ethyl Side Chain | - Ring hydroxylation by dioxygenases and monooxygenases
Identification of Microbial Metabolites and Enzymes Involved
The biotransformation of this compound is expected to produce a series of intermediate metabolites, catalyzed by specific microbial enzymes. While direct evidence is pending, the metabolic pathways of related compounds provide a strong basis for predicting these products and the enzymatic machinery involved.
Potential Microbial Metabolites
During aerobic degradation, the initial hydroxylation of the trichlorobenzene ring would likely lead to the formation of various trichlorinated catechols . Oxidation of the bromoethyl side chain could produce 1-(2,3,4-trichlorophenyl)ethanol and subsequently 2,3,4-trichloroacetophenone . Hydrolytic removal of the bromine would yield 1-(1-hydroxyethyl)-2,3,4-trichlorobenzene . Further degradation would involve the cleavage of the aromatic ring, generating aliphatic acids that can enter central metabolic pathways. ethz.ch
Under anaerobic conditions, the primary metabolites would be the products of reductive dehalogenation. This would include various isomers of (1-bromoethyl)-dichlorobenzene and (1-bromoethyl)-monochlorobenzene , as well as ethyl-trichlorobenzenes if the bromine is removed first. Complete dehalogenation would ultimately lead to ethylbenzene . nih.gov Subsequent anaerobic degradation of ethylbenzene is known to proceed through intermediates such as 1-phenylethanol , acetophenone , and eventually benzoyl-CoA before ring cleavage. researchgate.net
Enzymes Potentially Involved
A diverse array of microbial enzymes is likely responsible for the degradation of this compound.
Dioxygenases and Monooxygenases : These are crucial for the initial aerobic attack on the aromatic ring. nih.govresearchgate.net Enzymes like chlorobenzene (B131634) dioxygenase have been shown to act on chlorinated benzenes. nih.gov Toluene (B28343) and ethylbenzene degradation pathways also heavily involve these types of oxygenases. nih.gov
Dehydrogenases : These enzymes would be involved in the oxidation of any alcohol intermediates formed from the ethyl side chain. ethz.ch
Haloalkane Dehalogenases : These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds in aliphatic chains, and would be key in aerobically removing the bromine from the ethyl group. wikipedia.orgmuni.cznih.gov
Reductive Dehalogenases : These are the critical enzymes in anaerobic degradation, responsible for removing the chlorine and bromine atoms from the molecule. asm.org
Hydrolases : These enzymes are involved in the cleavage of the ester intermediate formed during the action of some dehalogenases. mdpi.com
Interactive Data Table: Predicted Metabolites and Enzymes in the Degradation of this compound
| Degradation Condition | Potential Metabolites | Key Enzyme Classes |
|---|
| Aerobic | - Trichlorinated catechols
Future Research Trajectories and Interdisciplinary Outlook
Development of Novel Catalytic Systems for Efficient Transformations
The strategic functionalization of 1-(1-Bromoethyl)-2,3,4-trichlorobenzene (B6253786) hinges on the development of sophisticated catalytic systems capable of selectively activating its C-Br and C-Cl bonds. Future research will likely focus on several key areas:
Palladium-Catalyzed Cross-Coupling Reactions: While palladium catalysis is a staple in C-C and C-heteroatom bond formation, research will likely target the development of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands. These next-generation catalysts could offer enhanced reactivity and selectivity for coupling reactions at the bromoethyl moiety without disturbing the trichlorinated aromatic ring.
Copper-Catalyzed Transformations: Copper-based catalysts present a more economical and sustainable alternative to palladium. Future investigations could explore the use of copper-catalyzed systems for amination, etherification, and cyanation reactions involving the bromoethyl group.
Dual Catalysis Approaches: A particularly exciting avenue will be the development of dual catalytic systems that can simultaneously or sequentially functionalize both the aliphatic C-Br bond and an aromatic C-Cl bond. This could involve the synergistic combination of a transition metal catalyst and an organocatalyst to achieve novel transformations in a single pot.
| Catalytic System | Potential Transformation of this compound | Research Focus |
| Palladium-Phosphine Complexes | Suzuki, Sonogashira, and Buchwald-Hartwig couplings | Ligand design for enhanced selectivity |
| Copper-NHC Complexes | Ullmann-type couplings, C-N and C-O bond formation | Development of robust and air-stable catalysts |
| Dual Photoredox/Transition Metal Catalysis | Reductive cross-coupling reactions | Exploration of novel photocatalysts and reaction conditions |
Integration into Flow Chemistry Methodologies
The synthesis and transformation of polyhalogenated compounds can often be hazardous and difficult to control in traditional batch reactors. Flow chemistry, with its superior heat and mass transfer, offers a safer and more efficient alternative. wuxiapptec.com Future research in this area will likely involve:
Miniaturized Reaction Screening: Microreactors can be employed for the high-throughput screening of reaction conditions, such as catalyst loading, temperature, and residence time, to rapidly optimize transformations of this compound. wuxiapptec.com
Telescoped Synthesis: Flow chemistry enables the integration of multiple synthetic steps into a continuous sequence, minimizing the need for isolation and purification of intermediates. uc.pt This could be particularly advantageous for multi-step transformations of the subject compound.
Photochemical and Electrochemical Flow Reactions: The integration of photochemical and electrochemical methods into flow systems can unlock novel reaction pathways that are difficult to achieve in batch. nih.gov For instance, photoredox-catalyzed reactions of the bromoethyl group could be performed with high efficiency and selectivity in a flow reactor.
Exploration of Bio-Inspired Synthetic Routes
Nature has evolved a diverse array of enzymes, known as halogenases, that can selectively introduce halogen atoms into organic molecules. nih.gov While the direct biosynthesis of a synthetic compound like this compound is unlikely, bio-inspired approaches could offer valuable insights:
Enzymatic Derivatization: Future research could explore the use of isolated halogenase or dehalogenase enzymes to selectively modify the compound. For example, a dehalogenase could potentially be used to selectively remove one of the chlorine atoms from the aromatic ring.
Chemoenzymatic Synthesis: A hybrid approach, combining traditional chemical synthesis with enzymatic steps, could be a powerful strategy. For instance, an enzyme could be used to stereoselectively introduce a functional group, which is then further elaborated using conventional chemical methods.
Advanced Materials Science Applications Beyond Current Scope
The unique electronic and steric properties imparted by the dense halogenation of this compound make it an intriguing building block for advanced materials. While specific applications are yet to be realized, several avenues for future exploration exist:
Flame Retardants: Polyhalogenated aromatic compounds have been widely used as flame retardants. Future research could investigate the incorporation of this molecule into polymer backbones to enhance their fire resistance.
Organic Electronics: The electron-withdrawing nature of the chlorine and bromine atoms could make derivatives of this compound suitable for use as n-type semiconductors in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Functional Polymers: The bromoethyl group provides a convenient handle for polymerization. Future work could focus on the synthesis of novel polymers incorporating the 2,3,4-trichlorophenyl moiety, which could exhibit interesting properties such as high refractive index or specific gas permeability.
Methodological Advancements in Computational Predictions for Complex Halogenated Systems
Computational chemistry provides a powerful tool for understanding and predicting the behavior of complex molecules. nih.gov For this compound, future computational studies will be crucial for:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other ab initio methods can be used to model the reaction pathways of various transformations, helping to rationalize experimental observations and guide the design of new catalysts and reaction conditions. nih.gov
Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR and UV-Vis spectra, which can aid in the characterization of new derivatives.
Molecular Dynamics Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents, catalysts, or biological macromolecules.
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles | Understanding of reaction mechanisms and selectivity |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra | Correlation of structure with photophysical properties |
| Molecular Dynamics (MD) | Simulation of conformational behavior in different environments | Insight into intermolecular interactions and dynamics |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(1-bromoethyl)-2,3,4-trichlorobenzene?
- Methodological Answer : The compound can be synthesized via bromination of 1-ethyl-2,3,4-trichlorobenzene using bromine (Br₂) in the presence of Lewis acid catalysts like Fe or AlBr₃. Controlled reaction temperatures (e.g., 0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid over-bromination and ensure regioselectivity. Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product .
Q. How can spectroscopic techniques distinguish this compound from its structural isomers?
- Methodological Answer :
- ¹H NMR : The ethyl group’s methylene protons (CH₂Br) appear as a triplet (~δ 3.5–4.0 ppm), while aromatic protons exhibit splitting patterns influenced by chlorine substituents.
- ¹³C NMR : The brominated carbon (C-Br) resonates at ~δ 30–35 ppm, with chlorine-substituted aromatic carbons in the δ 120–140 ppm range.
- IR : Stretching vibrations for C-Br (~500–600 cm⁻¹) and C-Cl (~550–750 cm⁻¹) are diagnostic.
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What solvents and conditions are suitable for recrystallizing this compound?
- Methodological Answer : Use polar aprotic solvents (e.g., dichloromethane, ethyl acetate) or mixtures with hexane. Slow cooling (0.5–1°C/min) enhances crystal purity. Avoid protic solvents (e.g., ethanol) to prevent solvolysis of the bromoethyl group .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky 2,3,4-trichloro substituents hinder nucleophilic attack at the benzene ring but favor SN2 mechanisms at the bromoethyl group.
- Electronic Effects : Electron-withdrawing chlorine atoms stabilize transition states via inductive effects, accelerating reactions with soft nucleophiles (e.g., thiols, amines).
- Experimental Design : Compare reaction rates with analogs (e.g., 1-bromoethyl-2,4-dichlorobenzene) under identical conditions to isolate steric/electronic contributions .
Q. What computational methods can predict the regioselectivity of further functionalization (e.g., nitration) on this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces and identify electron-deficient aromatic positions.
- Hammett Plots : Correlate substituent constants (σ) with reaction rates to predict nitration sites.
- Case Study : In this compound, nitration likely occurs at the para position relative to the least electron-withdrawing group (bromoethyl) .
Q. How can contradictory data on reaction yields in literature be resolved?
- Methodological Answer :
- Controlled Replication : Repeat experiments using standardized catalysts (e.g., AlBr₃ vs. Fe), solvent systems, and temperature gradients.
- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation and optimize reaction quenching times.
- Statistical Analysis : Apply ANOVA to evaluate the significance of variables (e.g., catalyst loading, reaction time) on yield variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
